piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

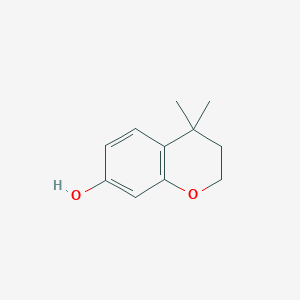

Piperidine-2,3-dicarboxylic acid hydrochloride is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine-containing compounds have been synthesized widely . The synthesis of these compounds is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis

Piperidine-2,3-dicarboxylic acid is a colorless solid . It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically .Wissenschaftliche Forschungsanwendungen

Role in Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

Piperidine derivatives can be formed through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Regulation of Crucial Signalling Pathways

Several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by piperidine .

Wirkmechanismus

Target of Action

Piperidine-2,3-dicarboxylic acid hydrochloride is a derivative of piperidine, a six-membered ring with five methylene groups and one amine group . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives have been reported to exhibit various pharmacological activities, including anti-cancer, antihypertensive, antiulcer, and antimicrobial effects . These activities suggest that piperidine-2,3-dicarboxylic acid hydrochloride may interact with its targets to modulate cellular processes and induce therapeutic effects.

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . These effects suggest that piperidine-2,3-dicarboxylic acid hydrochloride may have similar cellular effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for piperidine-2,3-dicarboxylic acid hydrochloride involves the reaction of piperidine with maleic anhydride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with maleic anhydride in the presence of sodium hydroxide to form piperidine-2,3-dicarboxylic acid.", "Step 2: The resulting product is then hydrolyzed with water to form piperidine-2,3-dicarboxylic acid.", "Step 3: The final step involves the reaction of piperidine-2,3-dicarboxylic acid with hydrochloric acid to form piperidine-2,3-dicarboxylic acid hydrochloride, which is a mixture of diastereomers." ] } | |

CAS-Nummer |

2379651-40-6 |

Produktname |

piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers |

Molekularformel |

C7H12ClNO4 |

Molekulargewicht |

209.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.